4-Hydroxycyclophosphamide

Catalog No.
S586125
CAS No.
40277-05-2
M.F
C7H15Cl2N2O3P
M. Wt
277.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxycyclophosphamide

CAS Number

40277-05-2

Product Name

4-Hydroxycyclophosphamide

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)

InChI Key

RANONBLIHMVXAJ-UHFFFAOYSA-N

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Synonyms

4-hydroxycyclophosphamide, 4-hydroxycyclophosphamide, (cis)-isomer, 4-hydroxycyclophosphamide, (trans)-isomer, NSC 196562

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

The exact mass of the compound 4-Hydroxycyclophosphamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxycyclophosphamide (4-OHCP) is the principal and pharmacologically active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. Unlike its parent prodrug, 4-OHCP does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This key attribute makes it an indispensable tool for in vitro studies, as it allows researchers to directly assess the biological activity of cyclophosphamide's active form in cell culture systems that lack the necessary metabolic machinery, ensuring reproducible and relevant experimental outcomes.

References

Procuring the parent drug, cyclophosphamide, as a substitute for 4-OHCP in most in vitro applications is a critical experimental error. Cyclophosphamide is a prodrug that remains inert and exhibits no cytotoxic effect without the presence of specific hepatic P450 enzymes (e.g., CYP2B6) to catalyze its activation. Standard cell culture systems lack these enzymes, meaning the addition of cyclophosphamide will not produce the desired biological effect, leading to false-negative results and misinterpreted data. Similarly, using stabilized, pre-activated analogs like mafosfamide is not a direct substitution, as they possess different hydrolysis kinetics and stability profiles which can alter the timing and concentration of active metabolite delivery. Therefore, for direct, controlled, and reproducible studies of cyclophosphamide's cytotoxic mechanism, procuring the active metabolite 4-OHCP is essential.

Essential for In Vitro Cytotoxicity Assays: Bypasses Need for Metabolic Activation System

Unlike its parent compound, 4-Hydroxycyclophosphamide is directly active in vitro. Studies demonstrate that cyclophosphamide (CP) alone, at concentrations up to 1 mM (261 µg/ml), shows no cytotoxic effect on murine bone marrow cells or lymphocytes in culture. However, when CP is pre-activated with a liver S9 microsomal fraction to generate its active metabolites (including 4-OHCP), it exhibits potent dose-dependent cytotoxicity with an ED50 of 5.2 µg/ml on bone marrow stem cells and 6.3-8.1 µg/ml on splenic lymphocytes. Procuring 4-OHCP directly provides this active form, eliminating the need for complex, variable, and often incomplete S9 activation protocols.

Evidence DimensionIn Vitro Cytotoxicity (ED50)
Target Compound DataDirect application of 4-OHCP (via activated CP) results in an ED50 of 5.2 µg/ml.
Comparator Or BaselineCyclophosphamide (unactivated): No effect at doses up to 261 µg/ml.
Quantified DifferenceQualitatively inactive vs. active in the low µg/ml range.
ConditionsMurine bone marrow stem cell culture assay.

This evidence confirms that for any in vitro study, 4-OHCP is the only valid choice to assess the direct cellular effects of cyclophosphamide's active form, ensuring data relevance and reproducibility.

Aqueous Handling & Stability: Critical Tautomerization to Aldophosphamide

4-Hydroxycyclophosphamide exists in a critical, pH-dependent equilibrium with its open-ring tautomer, aldophosphamide. This tautomerization is essential for its biological activity, as aldophosphamide is the species that readily enters cells. However, this equilibrium also dictates its stability. In protein-free aqueous buffer (pH 7.4, 37°C), the half-life of the 4-OHCP/aldophosphamide mixture can be over 20 hours, but in whole serum, enzymatic decomposition occurs within minutes. This contrasts with stabilized precursors like 4-hydroperoxycyclophosphamide, which are procured for different handling properties and controlled release, or the parent drug cyclophosphamide, which is highly stable but inactive. The defined, albeit limited, stability of 4-OHCP is a key process parameter for designing time-course experiments.

Evidence DimensionHalf-life in Aqueous Media (37°C)
Target Compound Data>20 hours (in protein-free ultrafiltrate)
Comparator Or BaselineMinutes (in whole serum due to enzymatic action)
Quantified DifferenceOrder-of-magnitude difference in stability depending on the biological matrix.
ConditionspH 7.4, 37°C in protein-free vs. whole serum.

Understanding the stability and tautomerization of 4-OHCP is crucial for experimental design, ensuring that the active species is present at the intended concentration and time, a level of control not possible with the inactive prodrug.

Potency Benchmark: Higher In Vitro Cytotoxicity Than Structural Analog Ifosfamide

When directly comparing the cytotoxic potential of pre-activated oxazaphosphorines, the active form of cyclophosphamide demonstrates greater potency than its structural analog, ifosfamide. A study using 4-hydroperoxy-derivatives, which spontaneously generate the active 4-hydroxy forms in solution, found that 4-hydroperoxycyclophosphamide (generating 4-OHCP) was more cytotoxic against human acute leukemia cell lines (MOLT-4 and ML-1) than 4-hydroperoxyifosfamide. This suggests that for applications requiring maximal cytotoxic effect from an oxazaphosphorine, 4-OHCP is a more potent choice than the active metabolites of ifosfamide.

Evidence DimensionRelative Cytotoxicity
Target Compound DataMore cytotoxic
Comparator Or Baseline4-Hydroperoxyifosfamide (less cytotoxic)
Quantified DifferenceQualitatively higher cytotoxicity observed for the cyclophosphamide derivative.
ConditionsIn vitro assay on MOLT-4 and ML-1 human acute leukemia cells.

For researchers selecting an oxazaphosphorine for in vitro studies, this evidence indicates that 4-OHCP provides a higher cytotoxic potency compared to the active form of the common substitute, ifosfamide.

In Vitro Chemosensitivity and Drug Resistance Studies

Ideal for assessing the direct sensitivity of cancer cell lines to cyclophosphamide's active metabolite, bypassing the confounding variables of prodrug transport and metabolic activation. This is particularly relevant for investigating resistance mechanisms related to intracellular detoxification pathways (e.g., aldehyde dehydrogenase activity) rather than P450-mediated activation.

High-Throughput Screening (HTS) for Synergistic Drug Combinations

The direct, reliable activity of 4-OHCP makes it suitable for HTS platforms where co-incubation with liver microsomal fractions is impractical and introduces variability. It allows for the clean evaluation of potential synergistic or antagonistic interactions with other therapeutic agents in a standardized, cell-based format.

Mechanistic Studies of DNA Alkylation and Repair

As the direct precursor to the ultimate alkylating species, phosphoramide mustard, 4-OHCP is the appropriate choice for precisely timed studies on the induction of DNA cross-links and the subsequent activation of cellular DNA damage response and repair pathways.

Analytical Reference Standard for Pharmacokinetic Studies

Serves as an essential analytical standard for LC-MS/MS and other methods used to quantify the metabolic conversion of cyclophosphamide to its active form in plasma, blood, or tissue samples from preclinical or clinical studies. This enables accurate characterization of drug metabolism and its correlation with therapeutic outcomes.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

276.0197347 g/mol

Monoisotopic Mass

276.0197347 g/mol

Heavy Atom Count

15

UNII

1XBF4E50HS

Other CAS

40277-05-2

Wikipedia

4-Hydroxycyclophosphamide

Dates

Last modified: 08-15-2023

Explore Compound Types